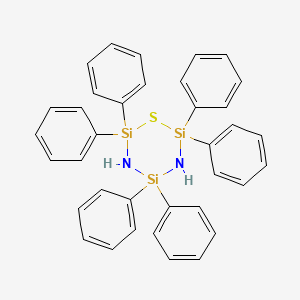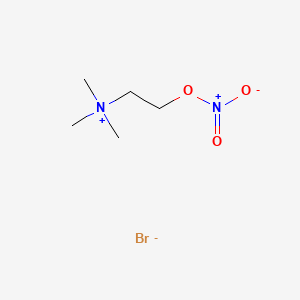
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide is a quaternary ammonium compound It is characterized by the presence of a nitrooxy group attached to the ethanaminium structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide typically involves the quaternization of a tertiary amine with a nitrooxy-containing alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
(CH3)3N+Br-CH2CH2-ONO2→(CH3)3N-CH2CH2-ONO2Br
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitrate esters.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, cyanide ions, and thiolate ions.
Major Products
Oxidation: Nitrate esters.
Reduction: Amines.
Substitution: Various substituted ethanaminium compounds.
Applications De Recherche Scientifique
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Studied for its potential as a biocide and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of surfactants and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. The nitrooxy group can also release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride: Similar structure but with a phosphonooxy group instead of a nitrooxy group.
Ethanaminium, N,N,N-trimethyl-2-(hydroxy)-, bromide: Similar structure but with a hydroxy group instead of a nitrooxy group.
Ethanaminium, N,N,N-trimethyl-2-(acetoxy)-, bromide: Similar structure but with an acetoxy group instead of a nitrooxy group.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. The nitrooxy group can participate in redox reactions and release nitric oxide, making this compound particularly interesting for applications in medicine and biology.
Propriétés
Numéro CAS |
63938-97-6 |
|---|---|
Formule moléculaire |
C5H13BrN2O3 |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
trimethyl(2-nitrooxyethyl)azanium;bromide |
InChI |
InChI=1S/C5H13N2O3.BrH/c1-7(2,3)4-5-10-6(8)9;/h4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SKJKEXGRMMULNJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCO[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



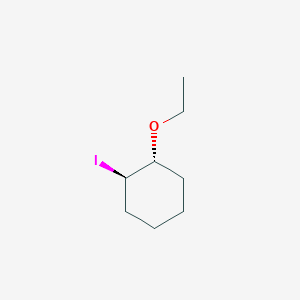

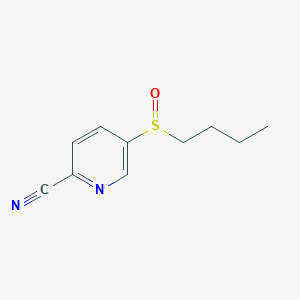
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
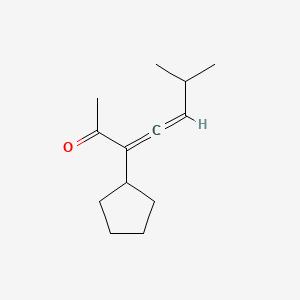
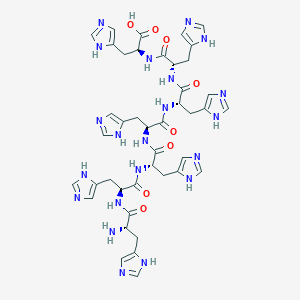

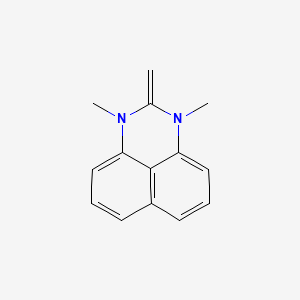
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)


